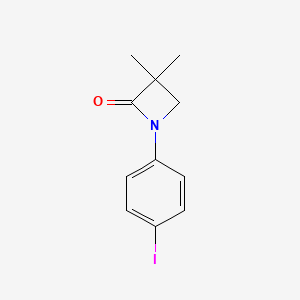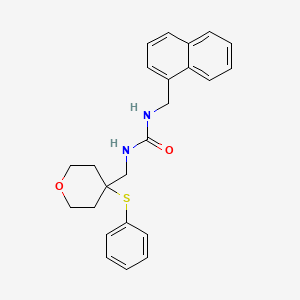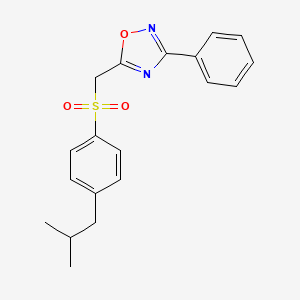
5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This ring is substituted with a phenyl group at the 3-position and a ((4-Isobutylphenyl)sulfonyl)methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which would contribute to its aromaticity. The sulfonyl group would likely have a strong influence on the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the oxadiazole ring, the sulfonyl group, and the phenyl groups in this compound would all influence its properties .Scientific Research Applications
Antibacterial and Antifungal Applications
- Agricultural Bactericide Development : Sulfone derivatives containing the 1,3,4-oxadiazole moiety have shown promising in vitro antibacterial activities against tobacco bacterial wilt. Compounds with this moiety inhibited mycelia growth of Ralstonia solanacearum, demonstrating potential as bactericides for plant protection (Xu et al., 2012).
- Antifungal Activity for Agricultural Use : New sulfone compounds containing 1,3,4-oxadiazole moieties exhibited good antifungal activities against various plant pathogenic fungi, highlighting their potential as lead compounds for developing agrochemicals (Xu et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Benzimidazole bearing 1,3,4-oxadiazoles have been evaluated for their corrosion inhibition ability towards mild steel in sulfuric acid, showing protective layer formation and suggesting their utility in corrosion protection applications (Ammal et al., 2018).
Molecular Structure and Pharmacological Potential
- Structure-Activity Relationship Studies : Research into the molecular structure of tetrazole derivatives related to 1,2,4-oxadiazoles has contributed to understanding their potential as COX-2 inhibitors through docking studies, underscoring the importance of structural analysis in drug development (Al-Hourani et al., 2015).
Enzyme Inhibition and Antibacterial Potential
- Enzyme and Antibacterial Activity : A study on 1,3,4-oxadiazole sandwiched by azinane and acetamides demonstrated modest antibacterial potential and enzyme inhibition capabilities, indicating their usefulness in biochemical and medicinal research (Virk et al., 2023).
Enhancing Plant Resistance
- Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties showed effective antibacterial activities against rice bacterial leaf blight, enhancing plant resistance and suggesting applications in crop protection (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14(2)12-15-8-10-17(11-9-15)25(22,23)13-18-20-19(21-24-18)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKGPVLGIIVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

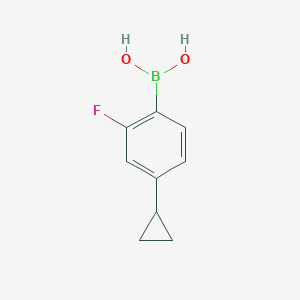
![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2584887.png)
![3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2584888.png)
![2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2584892.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584895.png)
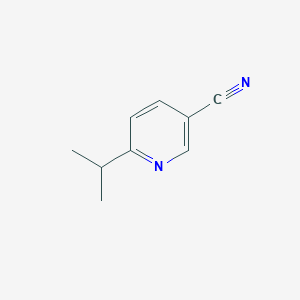


![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2584900.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2584902.png)
![2-[(3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2584903.png)
